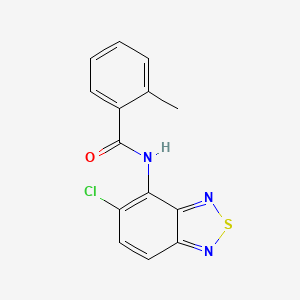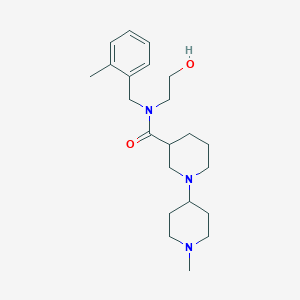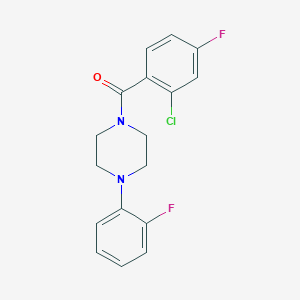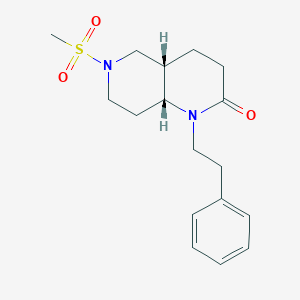![molecular formula C13H14N6O B5378958 N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5378958.png)
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in the treatment of various autoimmune diseases. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the immune response.
Wirkmechanismus
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide works by selectively inhibiting the activity of JAK enzymes, which are involved in the immune response. JAK enzymes play a critical role in the signaling pathways that lead to the production of cytokines, which are proteins that regulate the immune response. By blocking the activity of JAK enzymes, N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide can effectively reduce the production of cytokines, leading to a reduction in inflammation and other symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been shown to effectively reduce inflammation and other symptoms associated with autoimmune diseases in preclinical and clinical studies. In addition, N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide as a research tool is its specificity for JAK enzymes, which allows researchers to selectively study the role of these enzymes in the immune response. However, one limitation of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide is that it may not fully replicate the complex interactions between JAK enzymes and other signaling pathways in vivo.
Zukünftige Richtungen
There are several potential future directions for research involving N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of interest is the use of JAK inhibitors in combination with other therapies, such as biologic agents, to achieve greater efficacy in the treatment of autoimmune diseases. Finally, there is also interest in studying the potential use of JAK inhibitors in the treatment of other diseases, such as cancer and viral infections.
Synthesemethoden
The synthesis of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide involves several steps, starting with the reaction of 4,6-dimethyl-2-pyrimidinylamine with ethyl 2-chloroacetate to form ethyl 4,6-dimethyl-2-(2-oxoethyl)pyrimidine-5-carboxylate. This compound is then reacted with 4-bromo-1H-pyrazole-5-carboxamide to form N-[4-bromo-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide. Finally, the bromine atom is replaced with a cyano group using sodium cyanide to yield N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been extensively studied for its potential as a therapeutic agent in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been shown to effectively suppress the activity of JAK enzymes, which are involved in the immune response. This suppression can lead to a reduction in inflammation and other symptoms associated with autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-4-11(20)18-12-10(6-14)7-15-19(12)13-16-8(2)5-9(3)17-13/h5,7H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXULTLNHJASMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=NN1C2=NC(=CC(=N2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378881.png)

![N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5378896.png)

![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5378908.png)
![N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5378909.png)
![N-benzyl-3-[(butylsulfonyl)amino]benzamide](/img/structure/B5378917.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5378920.png)
![1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5378926.png)


![N-1-naphthyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5378970.png)
![1-(diphenylmethyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5378987.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5378995.png)